Cas no 2092867-49-5 (4-Ethoxy-5-fluoro-2-methylbenzoic acid)

4-Ethoxy-5-fluoro-2-methylbenzoic acid is a fluorinated benzoic acid derivative with a molecular structure featuring ethoxy and methyl substituents. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a building block for active ingredients. The presence of both ethoxy and fluorine groups enhances its reactivity and selectivity in synthetic applications, while the methyl group contributes to steric and electronic modulation. Its well-defined structure makes it suitable for use in fine chemical synthesis, particularly in the development of biologically active molecules. The compound is typically characterized by high purity and stability, ensuring reliable performance in research and industrial processes.
4-Ethoxy-5-fluoro-2-methylbenzoic acid structure
2092867-49-5 structure
Product name:4-Ethoxy-5-fluoro-2-methylbenzoic acid
CAS No:2092867-49-5
MF:C10H11FO3
MW:198.190946817398
CID:5076566

4-Ethoxy-5-fluoro-2-methylbenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Ethoxy-5-fluoro-2-methylbenzoic acid
    • Inchi: 1S/C10H11FO3/c1-3-14-9-4-6(2)7(10(12)13)5-8(9)11/h4-5H,3H2,1-2H3,(H,12,13)
    • InChI Key: KODOQILVSNAJER-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C1=CC(F)=C(OCC)C=C1C

4-Ethoxy-5-fluoro-2-methylbenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Aaron
AR022LEH-250mg
4-Ethoxy-5-fluoro-2-methylbenzoic acid
2092867-49-5 95%
250mg
$500.00 2025-02-13
Aaron
AR022LEH-1g
4-Ethoxy-5-fluoro-2-methylbenzoic acid
2092867-49-5 95%
1g
$800.00 2025-02-13

Additional information on 4-Ethoxy-5-fluoro-2-methylbenzoic acid

Introduction to 4-Ethoxy-5-fluoro-2-methylbenzoic acid (CAS No. 2092867-49-5)

4-Ethoxy-5-fluoro-2-methylbenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2092867-49-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This benzoic acid derivative features a unique structural configuration, incorporating both ethoxy and fluoro substituents, which contribute to its distinct chemical properties and potential biological activities. The presence of a methyl group at the 2-position further enhances its molecular complexity, making it a subject of interest for synthetic chemists and drug developers.

The compound’s molecular structure, characterized by a benzene ring substituted with an ethoxy group at the 4-position, a fluoro atom at the 5-position, and a methyl group at the 2-position, endows it with specific electronic and steric properties. These features are crucial in determining its reactivity and interaction with biological targets. The ethoxy group (-OCH₂CH₃) introduces polarity and hydrogen bonding capabilities, while the fluoro atom (-F) is known for its ability to modulate metabolic stability and binding affinity in drug molecules. The methyl group (-CH₃) adds bulk to the molecule, influencing its pharmacokinetic behavior.

In recent years, 4-Ethoxy-5-fluoro-2-methylbenzoic acid has been studied for its potential applications in the development of novel therapeutic agents. Its structural framework resembles that of several known bioactive compounds, suggesting that it may exhibit similar pharmacological effects. For instance, benzoic acid derivatives have been widely explored for their anti-inflammatory, antimicrobial, and antioxidant properties. The specific substitution pattern in 4-Ethoxy-5-fluoro-2-methylbenzoic acid may enhance or alter these effects, making it a valuable candidate for further investigation.

One of the most promising areas of research involving 4-Ethoxy-5-fluoro-2-methylbenzoic acid is its role as a precursor in synthesizing more complex molecules with targeted biological activities. Researchers have utilized this compound to develop novel inhibitors of enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. The fluoro-substituted benzoic acids are particularly interesting due to their ability to improve oral bioavailability and reduce metabolic degradation. This makes them attractive for drug development efforts aimed at creating more effective and long-lasting therapeutic agents.

Recent advancements in computational chemistry have enabled more efficient screening of compounds like 4-Ethoxy-5-fluoro-2-methylbenzoic acid for potential drug candidates. Molecular modeling techniques predict how this compound might interact with biological targets such as enzymes and receptors. These predictions guide experimental designs, allowing researchers to focus on the most promising derivatives early in the discovery process. The integration of computational methods with traditional synthetic chemistry has accelerated the pace of drug development, making compounds like 4-Ethoxy-5-fluoro-2-methylbenzoic acid more accessible for therapeutic applications.

The synthesis of 4-Ethoxy-5-fluoro-2-methylbenzoic acid involves multi-step organic reactions that require precise control over reaction conditions. Key steps typically include halogenation followed by nucleophilic substitution to introduce the ethoxy and fluoro groups. The methyl group is often introduced via Friedel-Crafts alkylation or other similar methods. Each step must be carefully optimized to ensure high yield and purity, which are critical for pharmaceutical applications. Advances in synthetic methodologies have improved the efficiency of these processes, reducing costs and environmental impact.

From a medicinal chemistry perspective, 4-Ethoxy-5-fluoro-2-methylbenzoic acid serves as a building block for more complex scaffolds. By modifying its structure or combining it with other functional groups, researchers can generate libraries of compounds with diverse biological profiles. High-throughput screening (HTS) techniques allow rapid evaluation of these libraries for activity against specific targets. This approach has been instrumental in identifying lead compounds that undergo further optimization into clinical candidates.

The pharmacokinetic properties of 4-Ethoxy-5-fluoro-2-methylbenzoic acid are also subjects of interest due to their influence on drug efficacy and safety. Factors such as solubility, stability, absorption, distribution, metabolism, and excretion (ADME) must be carefully considered during drug development. Computational tools predict these properties based on molecular structure, helping to guide design modifications that improve overall performance. For instance, optimizing solubility can enhance oral bioavailability while reducing toxicity.

In conclusion,4-Ethoxy-5-fluoro-2-methylbenzoic acid (CAS No. 2092867-49-5) represents a significant compound in pharmaceutical research due to its unique structural features and potential biological activities. Its role as a precursor in synthesizing novel therapeutic agents underscores its importance in drug discovery efforts aimed at treating various diseases. With ongoing advancements in synthetic chemistry and computational biology,4-Ethoxy-5-fluoro-2-methylbenzoic acid is poised to contribute further to the development of next-generation pharmaceuticals that address unmet medical needs.

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